molecular formula C15H21NO2 B2805896 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE CAS No. 1797556-16-1

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE

Cat. No.: B2805896
CAS No.: 1797556-16-1
M. Wt: 247.338
InChI Key: PNIYJPIHYPVSTK-UHFFFAOYSA-N
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Description

Based on its molecular structure, N-[2-Methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide is a synthetic carboxamide compound featuring a cyclobutane ring and a phenethylamine-derived moiety. The cyclobutane group can impart structural rigidity and influence the compound's three-dimensional conformation, while the 2-methylphenyl group may facilitate hydrophobic interactions with biological targets. The ether and amide functional groups contribute to the molecule's hydrogen-bonding potential and overall polarity. Compounds with similar structural motifs are frequently explored in medicinal chemistry for their potential to interact with central nervous system (CNS) targets, such as neurotransmitter receptors or transporters . Research on analogous molecules often involves quantitative structure-activity relationship (QSAR) studies, where quantum chemical descriptors are used to model and predict biological activity . This product is intended For Research Use Only (RUO) and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-6-3-4-9-13(11)14(18-2)10-16-15(17)12-7-5-8-12/h3-4,6,9,12,14H,5,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIYJPIHYPVSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE typically involve the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the cyclobutane derivative with an appropriate amine.

    Substitution with the 2-methoxy-2-(o-tolyl)ethyl Chain: This step involves the substitution of the amide group with the 2-methoxy-2-(o-tolyl)ethyl chain through nucleophilic substitution reactions.

Chemical Reactions Analysis

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide group or the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.

    Industry: It is used in the synthesis of advanced materials and as a precursor in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOBUTANECARBOXAMIDE is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include carboxamide derivatives with variations in the aromatic ring substituents, heterocyclic cores, or side-chain modifications. Below is a comparative analysis based on available data from related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* Therapeutic Area
N-[2-Methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide Cyclobutane Methoxy, 2-methylphenyl ~305.4 (calc.) ~3.2 (pred.) Hypothesized: CNS/Oncology
N-[2-[Ethyl(2-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide Benzamide Ethylamino, oxadiazole-thioether ~438.5 ~4.5 Cancer, thrombosis
N-[1-Methyl-2-(methylphenylamino)ethyl]-2-[(2-thienylmethyl)thio]benzamide Benzamide Thienyl-thioether, methylamino ~411.5 ~3.8 Viral infections
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-3-pyridinecarboxamide Pyridinecarboxamide Isoxazole-thioether, ethylamino ~454.6 ~4.1 Platelet aggregation

Key Observations:

Substituent Effects: The methoxy group may improve aqueous solubility compared to thioether or alkylamino groups in analogs, which often increase lipophilicity (higher LogP).

Therapeutic Implications :

  • Analogs with thioether-linked heterocycles (e.g., oxadiazole, thienyl) show activity in cancer and thrombosis, suggesting the target compound’s methoxy-aromatic system might favor CNS applications due to improved blood-brain barrier penetration .

Research Findings and Mechanistic Insights

  • Metabolic Stability : Cyclobutane-containing compounds often exhibit enhanced metabolic stability due to reduced cytochrome P450 enzyme interactions compared to benzene derivatives. This could extend the half-life of the target compound relative to benzamide analogs .
  • Toxicity Profile : Thioether-containing analogs (e.g., entries 2–5 in Table 1) may pose hepatotoxicity risks due to sulfur metabolism, whereas the target compound’s methoxy group could mitigate such issues.

Q & A

Q. What are the standard synthetic routes for N-[2-Methoxy-2-(2-methylphenyl)ethyl]cyclobutanecarboxamide in academic research?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Cyclobutane Ring Formation : Cyclization of precursors (e.g., cyclobutanecarboxylic acid derivatives) using reagents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation .

Functional Group Introduction : The methoxy and 2-methylphenyl groups are introduced via nucleophilic substitution or coupling reactions. For example, Williamson ether synthesis may be employed for methoxy group attachment .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) ensure high purity (>95%) .

Q. Example Table: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationDCC, DMAP, THF, 0°C → RT65
2EtherificationNaH, 2-methylphenol, DMF, 60°C78
3AmidationCyclobutanecarbonyl chloride, Pyridine82

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm, cyclobutane carbons at δ 25–35 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., cyclobutane ring strain at ~88°) and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 290.18) .

Q. What are the key solubility and stability parameters for handling this compound?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility testing via UV-Vis spectroscopy in varying solvents (e.g., logP ≈ 2.5) .
  • Stability : Degrades under strong acidic/basic conditions (pH < 3 or >10). Stability studies via HPLC at 25°C show >90% integrity over 48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C, yield increases from 65% to 82%) .
  • Solvent Optimization : Compare DMF vs. THF for amidation; DMF may improve solubility but requires post-reaction purification .

Q. Example Table: Reaction Optimization Parameters

ParameterVariationOutcome
CatalystPd(OAc)₂ vs. PdCl₂Pd(OAc)₂ increases yield by 15%
SolventTHF vs. DMFDMF reduces reaction time by 30%

Q. How to resolve contradictions in reported biological activities of similar carboxamides?

Methodological Answer:

  • Analytical Validation : Use HPLC-MS to verify compound purity (>98%) and rule out impurities affecting bioactivity .
  • Dose-Response Studies : Compare IC50 values across cell lines (e.g., MCF-7 vs. HCT-116) to identify cell-type specificity .
  • Structural Analogues : Synthesize derivatives (e.g., replacing cyclobutane with cyclohexane) to isolate structure-activity relationships .

Q. What experimental approaches identify molecular targets and mechanisms of action?

Methodological Answer:

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding affinities .
  • In Vitro Assays :
    • Enzyme Inhibition : Test inhibition of COX-2 or MMP-9 via fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 = 9.7–18 µg/mL for similar carboxamides) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Key Considerations for Data Contradictions

  • Reproducibility : Validate experimental protocols (e.g., cell culture conditions, passage number) across labs .
  • Batch Variability : Compare synthetic batches via NMR and elemental analysis to ensure consistency .

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